molecular formula C10H12O3 B15045539 (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione

(3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione

Cat. No.: B15045539
M. Wt: 180.20 g/mol
InChI Key: SKPUPCBFIIMALK-ZHFSPANRSA-N
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Description

(3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is a complex organic compound with a unique structure that includes a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the benzofuran ring structure. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biology, this compound is used in the study of enzyme interactions and as a potential lead compound for drug development. Its ability to interact with biological molecules makes it a candidate for further exploration in medicinal chemistry .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may serve as precursors for the development of drugs targeting specific diseases .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (3aR,7aS)-1,3,3a,4,7,7a-hexahydroisobenzofuran-3a,7a-diyldimethanol
  • (3aR,7aS)-2,2-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-indene-3a,7a-diyldimethanol
  • (3aR,7aS)-3a,7a-dimethyl-1,3,3a,4,7,7a-hexahydro-2H-inden-2-one

Uniqueness

What sets (3aR,7aS)-4,6-dimethyl-1,3,3a,4,7,7a-hexahydro-2-benzofuran-1,3-dione apart from similar compounds is its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(3aR,7aS)-4,6-dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C10H12O3/c1-5-3-6(2)8-7(4-5)9(11)13-10(8)12/h3,6-8H,4H2,1-2H3/t6?,7-,8+/m0/s1

InChI Key

SKPUPCBFIIMALK-ZHFSPANRSA-N

Isomeric SMILES

CC1C=C(C[C@H]2[C@@H]1C(=O)OC2=O)C

Canonical SMILES

CC1C=C(CC2C1C(=O)OC2=O)C

Origin of Product

United States

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